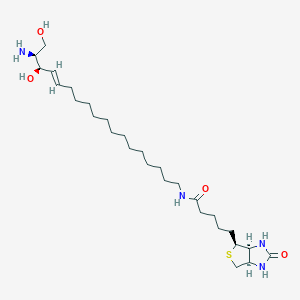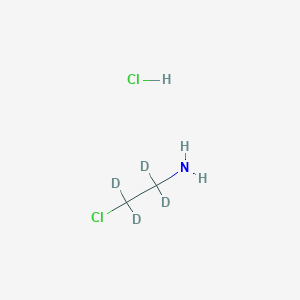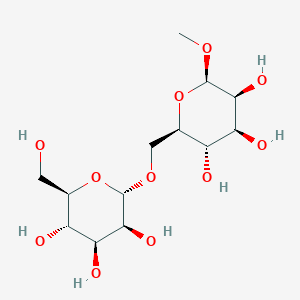
2-Methyllamotrigine Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyllamotrigine Methanesulfonate is a chemical compound with the molecular formula C₁₁H₁₃Cl₂N₅O₃S and a molecular weight of 366.22. It is an impurity of Lamotrigine, an anticonvulsant medication used to treat epilepsy and bipolar disorder . This compound is primarily used in research settings to study the properties and effects of Lamotrigine and its impurities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyllamotrigine Methanesulfonate involves the reaction of 2-Methyllamotrigine with methanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The exact reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed .
Industrial Production Methods
the production process likely involves similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyllamotrigine Methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Methyllamotrigine Methanesulfonate has several scientific research applications, including:
Chemistry: Used as a reference material to study the properties and behavior of Lamotrigine and its impurities.
Biology: Investigated for its effects on biological systems, particularly in relation to its parent compound, Lamotrigine.
Medicine: Studied for its potential therapeutic effects and as a tool to understand the pharmacokinetics and pharmacodynamics of Lamotrigine.
Industry: Utilized in the development and quality control of Lamotrigine-based medications.
Mecanismo De Acción
The mechanism of action of 2-Methyllamotrigine Methanesulfonate is related to its parent compound, Lamotrigine. Lamotrigine inhibits the release of glutamate, a neurotransmitter, by blocking voltage-sensitive sodium channels. This inhibition reduces the excitability of neurons and helps control seizures and mood disorders . The exact molecular targets and pathways involved in the action of this compound are not well-defined, but it is believed to interact with similar targets as Lamotrigine .
Comparación Con Compuestos Similares
Similar Compounds
Lamotrigine: The parent compound, used as an anticonvulsant and mood stabilizer.
2-Methyl-Lamotrigine: A related compound with similar chemical structure and properties.
Uniqueness
2-Methyllamotrigine Methanesulfonate is unique due to its specific chemical structure and its role as an impurity of Lamotrigine. This uniqueness allows researchers to study the effects of impurities on the efficacy and safety of Lamotrigine-based medications .
Propiedades
Número CAS |
1152091-69-4 |
|---|---|
Fórmula molecular |
C₁₁H₁₃Cl₂N₅O₃S |
Peso molecular |
366.22 |
Sinónimos |
3,5-Diamino-6-(2,3-dichlorophenyl)-2-methyl-1,2,4-triazinium Methane Sulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




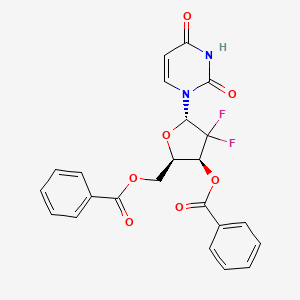
![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)
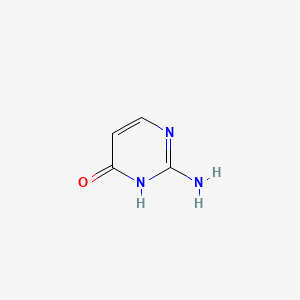
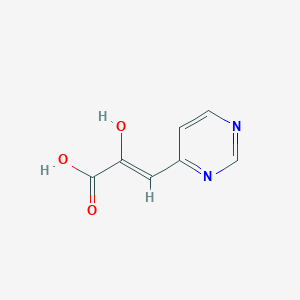
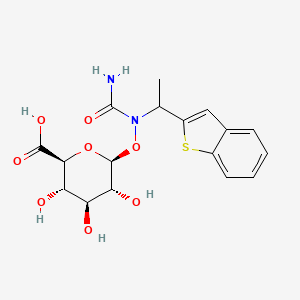
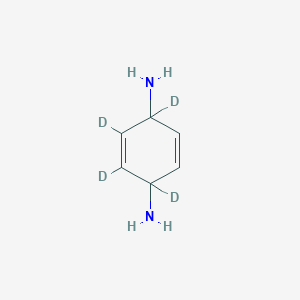
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)
